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Compound of Interest

Compound Name: (-)-Praeruptorin B

Cat. No.: B8099874

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a naturally occurring angular-type pyranocoumarin isolated from the roots
of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. The
structural characterization of such natural products is a critical step in drug discovery and
development, enabling the understanding of structure-activity relationships and providing a
basis for synthetic modification. This application note provides a detailed protocol for the
identification and structural elucidation of (-)-Praeruptorin B using a combination of high-
resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic
resonance (NMR) spectroscopy.

Data Presentation
High-Resolution Mass Spectrometry (HR-MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful
technique for determining the elemental composition of a molecule with high accuracy. The
data for (-)-Praeruptorin B is summarized below.
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Parameter Observed Value
lon Formula C21H2307

lon Type [M+H]*

Measured m/z 387.1442
Calculated m/z 387.1438

Mass Error (ppm) 1.03

Table 1: HR-ESI-MS data for (-)-Praeruptorin B.

NMR Spectroscopic Data

The *H and 3C NMR spectra of (-)-Praeruptorin B were recorded in deuterated chloroform
(CDCIs). The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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Position 13C-Chemical H -Chemical Multiplicity J (Hz)
Shift (6, ppm) Shift (6, ppm)

2 161.0 - - -

3 112.7 6.22 d 9.5

4 1435 7.62 d 9.5

5 128.8 7.35 d 8.5

6 112.5 6.82 d 8.5

7 162.5 - - -

8 107.5 - - -

9 156.4 - - -

10 1129 - - -

2' 77.8 5.17 d 4.9

3 70.8 6.08 d 4.9

4 72.8 - - -

5' 22.9 1.44 S -

6' 24.8 1.40 S -

1" 176.1 - - -

2" 128.3 6.13 qq 71,15
3" 138.4 - - -

4" 20.6 2.00 dq 71,15
5" 15.8 1.88 S -

Table 2: 1H and 13C NMR data for (-)-Praeruptorin B in CDCls.

Experimental Protocols
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Sample Preparation

« |solation: (-)-Praeruptorin B is isolated from the dried roots of Peucedanum praeruptorum
Dunn. The powdered roots are extracted with an organic solvent such as ethyl acetate. The
crude extract is then subjected to column chromatography on silica gel, eluting with a
gradient of toluene/ethyl acetate to yield the pure compound.[1]

 NMR Sample: Accurately weigh 5-10 mg of purified (-)-Praeruptorin B and dissolve it in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% TMS as an internal
standard. Transfer the solution to a 5 mm NMR tube.

e Mass Spectrometry Sample: Prepare a stock solution of (-)-Praeruptorin B in methanol at a
concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-
10 pg/mL with methanol or a suitable mobile phase.

NMR Spectroscopy

 Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped
with a cryoprobe.

e 1H NMR Acquisition:
o Pulse sequence: zg30
o Spectral width: 12 ppm
o Number of scans: 16
o Relaxation delay: 1.0 s
e 13C NMR Acquisition:
o Pulse sequence: zgpg30 (proton-decoupled)
o Spectral width: 240 ppm

o Number of scans: 1024
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o Relaxation delay: 2.0 s

e 2D NMR Acquisition (COSY, HSQC, HMBC):
o Standard pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqgf) are used.
o Optimize spectral widths in both dimensions to encompass all relevant signals.

o Adjust the number of increments and scans to achieve adequate resolution and signal-to-
noise ratio.

Mass Spectrometry

e Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a
quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray
ionization (ESI) source.

o ESI-MS Parameters (Positive lon Mode):

o

Capillary voltage: 3.5 kV

[¢]

Sampling cone voltage: 30 V

o

Source temperature: 120 °C

[e]

Desolvation temperature: 350 °C

o

Desolvation gas flow: 600 L/hr

[¢]

Mass range: m/z 50-1000

» Data Acquisition: Acquire data in full scan mode for accurate mass measurement. For
fragmentation studies, perform tandem MS (MS/MS) experiments using collision-induced
dissociation (CID) with varying collision energies.

Data Interpretation and Structural Elucidation

The structure of (-)-Praeruptorin B was elucidated by a comprehensive analysis of its
spectroscopic data.
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e HR-ESI-MS: The HR-ESI-MS data established the molecular formula as C21H2207, which
corresponds to the protonated molecule [M+H]* with an m/z of 387.1442. This provided the
degree of unsaturation.

e 1H and 3C NMR: The *H NMR spectrum showed characteristic signals for a coumarin
skeleton, including two doublets for the H-3 and H-4 protons with a large coupling constant
(J = 9.5 Hz), and two ortho-coupled doublets for H-5 and H-6. The 13C NMR spectrum
confirmed the presence of 21 carbon atoms, including carbonyls, aromatic carbons, and
aliphatic carbons.

« 2D NMR (COSY, HSQC, HMBC):

o COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling
networks. Key correlations were observed between H-3 and H-4, and between H-5 and H-
6, confirming the coumarin core structure. It also helped to establish the connectivity within
the side chains.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each
proton to its directly attached carbon atom, allowing for the unambiguous assignment of
the protonated carbons in the 13C NMR spectrum.

o HMBC (Heteronuclear Multiple Bond Correlation): This was the most critical experiment for
piecing together the molecular structure. It shows correlations between protons and
carbons that are two or three bonds away. Key HMBC correlations that confirmed the
structure of (-)-Praeruptorin B include:

= Correlations from the H-3 and H-4 protons to the carbonyl carbon C-2 and other
carbons in the aromatic ring, confirming the coumarin nucleus.

= Correlations from the methyl protons (H-5' and H-6') to the quaternary carbon C-4' and
the oxygenated methine carbons C-2' and C-3', establishing the dihydroseselin moiety.

» Correlations from the protons of the angeloyl group (H-2", H-4", H-5") to the ester
carbonyl carbon C-1" and to C-3', confirming the attachment of the angeloyl group at the
C-3' position.
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Figure 1. Experimental workflow for the isolation and identification of (-)-Praeruptorin B.
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Figure 2. Logical relationships in the structural elucidation of (-)-Praeruptorin B via key 2D
NMR correlations.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry
provides a robust and efficient platform for the unambiguous identification and structural
elucidation of natural products like (-)-Praeruptorin B. The detailed protocols and data
interpretation strategies outlined in this application note serve as a valuable resource for
researchers in natural product chemistry, medicinal chemistry, and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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